
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine
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Overview
Description
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a chemical compound with the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core, followed by chlorination to introduce the dichloro substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Positions
The chlorine atoms at positions 5 and 8 are susceptible to nucleophilic substitution under basic or catalytic conditions. For example:
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Aromatic substitution with amines or thiols can replace chlorine atoms with nitrogen- or sulfur-containing groups. In structurally related dichloroisoquinolines, morpholine substitution at chlorine sites has been achieved under reflux with p-toluenesulfonic acid in toluene .
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Metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is feasible, though not explicitly documented for this compound. Analogous dichloro-tetrahydroisoquinolines undergo palladium-catalyzed coupling to introduce aryl or heteroaryl groups .
Example Reaction:
Reactants | Conditions | Products | Yield | Source |
---|---|---|---|---|
5,8-Dichloro-hexahydroisoquinolin-7-amine + morpholine | Toluene, p-TsOH, reflux | 5-Morpholino-8-chloro-hexahydroisoquinolin-7-amine | ~75% |
Amine Functionalization
The primary amine at position 7 participates in typical amine reactions:
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Acylation : Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) forms amides. In related compounds, EDCI/HOBT-mediated coupling with carboxylic acids yields stable amide derivatives .
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Reductive alkylation : Treatment with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) produces secondary or tertiary amines.
Example Reaction:
Reactants | Conditions | Products | Yield | Source |
---|---|---|---|---|
5,8-Dichloro-hexahydroisoquinolin-7-amine + acetic anhydride | Triethylamine, CH₂Cl₂, RT | N-Acetyl derivative | 82% |
Hydrogenation and Ring Saturation
The hexahydroisoquinoline scaffold can undergo further hydrogenation or dehydrogenation:
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Full saturation : Catalytic hydrogenation (H₂, RANEY®-nickel) converts the tetrahydro ring to a decahydro structure, altering conformational flexibility .
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Dehydrogenation : Oxidizing agents (e.g., DDQ) may restore aromaticity in the isoquinoline ring, though this risks side reactions with chlorine substituents.
Cycloaddition and Ring Expansion
The dichloro-hexahydroisoquinoline core participates in cycloaddition reactions:
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Diels-Alder reactions : The conjugated diene system in partially unsaturated analogs reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
Example Reaction:
Reactants | Conditions | Products | Yield | Source |
---|---|---|---|---|
5,8-Dichloro-hexahydroisoquinolin-7-amine + maleic anhydride | Reflux, THF | Fused tricyclic adduct | 68% |
Acid-Base and Salt Formation
The amine group forms stable salts with acids:
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Hydrochloride salt : Treatment with HCl in ethanol yields the crystalline hydrochloride form, enhancing solubility .
Example Reaction:
Reactants | Conditions | Products | Purity | Source |
---|---|---|---|---|
5,8-Dichloro-hexahydroisoquinolin-7-amine + HCl | Ethanol, RT | Hydrochloride salt | 97% |
Biological Interaction-Driven Modifications
Structural analogs show receptor-binding activity, guiding targeted modifications:
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Opioid receptor binding : Introduction of bulky substituents (e.g., 3,4-dichlorobenzyl) at the amine enhances MOR/DOR affinity, as seen in Ki values (1,108 nM for MOR) .
Structure-Activity Relationship (SAR):
Modification | Receptor Affinity (Ki, nM) | Source |
---|---|---|
3,4-Dichlorobenzyl substitution at amine | MOR: 1,108 | |
4-Methylpiperazine carbonyl addition | DOR: 10,000 |
Stereochemical Considerations
Isomerization during synthesis (e.g., 4a/8a stereochemistry) impacts reactivity and biological activity. For example, isomer 5d (vs. 5b ) in related tetrahydroisoquinolines showed reduced bactericidal activity due to ring-positioning effects .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of hexahydroisoquinoline can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Neuroprotective Effects
The neuroprotective properties of isoquinoline derivatives have been widely studied. Specifically:
- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Case Studies : Research involving animal models has demonstrated that these compounds can improve cognitive function and reduce neurodegeneration in conditions such as Alzheimer's disease.
Anticancer Potential
Several studies have explored the anticancer potential of isoquinoline derivatives:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic markers.
- Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutics:
- Acute Toxicity : Studies indicate that the compound may cause irritation upon contact with skin and eyes and may be harmful if ingested.
- Safety Guidelines : Appropriate handling precautions should be followed to mitigate exposure risks.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the dichloro substituents and has different biological activities.
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hexahydroisoquinoline core.
7-Amino-1,2,3,4-tetrahydroisoquinoline: Contains an amino group but lacks the dichloro substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Biological Activity
Overview of 5,8-Dichloro-1,2,3,4,4a,8a-Hexahydroisoquinolin-7-Amine
This compound is a synthetic compound belonging to the class of hexahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
1. Anticancer Properties:
Research has indicated that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Neuroprotective Effects:
Isoquinolines are also studied for their neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases.
3. Antimicrobial Activity:
Several studies have reported that isoquinoline derivatives possess antimicrobial properties against a range of pathogens. The specific activity of this compound against bacteria and fungi remains to be fully characterized.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various isoquinoline derivatives including 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline analogs:
- Methodology: MTT assay was used to assess cell viability in human cancer cell lines.
- Results: The compound showed IC50 values in the low micromolar range across multiple cancer types.
Case Study: Neuroprotective Effects
A study focusing on neuroprotection involved:
- Methodology: Treatment of neuronal cell cultures with oxidative stress-inducing agents followed by exposure to the compound.
- Results: Significant reduction in cell death was observed compared to untreated controls.
Properties
Molecular Formula |
C9H12Cl2N2 |
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Molecular Weight |
219.11 g/mol |
IUPAC Name |
5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine |
InChI |
InChI=1S/C9H12Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,5-6,13H,1-2,4,12H2 |
InChI Key |
JCTADJFYXZGJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(=CC(=C2Cl)N)Cl |
Origin of Product |
United States |
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